Product packaging for Lanthanum(3+) decanoate(Cat. No.:CAS No. 62654-13-1)

Lanthanum(3+) decanoate

Cat. No.: B3054983
CAS No.: 62654-13-1
M. Wt: 652.7 g/mol
InChI Key: DGUXUKYGEXDTOW-UHFFFAOYSA-K
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Description

Contextualization within Lanthanide Carboxylate Chemistry

Lanthanide carboxylates represent a broad class of compounds formed between a lanthanide ion (like La³⁺) and one or more carboxylate ligands (RCOO⁻). ub.edu The chemistry of these materials is rich and varied, largely dictated by the coordination preferences of the lanthanide ion and the nature of the carboxylic acid's alkyl chain. Lanthanide ions are characterized by their high coordination numbers (typically 8 to 12) and the predominantly ionic nature of their bonding. ub.edunih.gov This allows for the formation of diverse and often complex structures, including monomers, dimers, and coordination polymers. nih.gov

In the case of lanthanum(3+) decanoate (B1226879), the long, ten-carbon chain of the decanoate ligand introduces significant van der Waals interactions, which play a crucial role in the self-assembly and final structure of the material. These long alkyl chains can lead to the formation of lamellar or layered structures, where inorganic layers of lanthanum ions are separated by bilayers of the organic decanoate anions. rsc.org This places lanthanum decanoate within a subgroup of lanthanide carboxylates known as metal alkanoates, which are recognized for their potential to form ordered assemblies and liquid crystalline phases. researchgate.netrsc.org

Significance in Contemporary Chemical Science

The significance of lanthanum(3+) decanoate in modern chemistry stems primarily from its role as a precursor and its unique material properties. As a single-source precursor, it provides a convenient route to synthesizing lanthanum-based nanomaterials, particularly lanthanum oxide (La₂O₃). nanoient.orgorientjchem.org Lanthanum oxide is a critical material with applications in catalysis, high-κ dielectrics, and optical glasses. nih.govua.esstanfordmaterials.com The use of a carboxylate precursor like lanthanum decanoate allows for greater control over the size, morphology, and purity of the resulting oxide nanoparticles compared to other synthetic methods.

Furthermore, recent research has highlighted the intriguing thermal properties of lanthanide decanoates. Nanoparticles of lanthanum decanoate have been shown to exhibit liquid crystalline behavior, a property not observed in their bulk counterparts. rsc.org This discovery opens up possibilities for their use in advanced optical devices and sensors. The compound also serves as a model for studying the fundamental interactions and structural evolution within the broader family of lanthanide-based coordination polymers and hybrid materials. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H57LaO6 B3054983 Lanthanum(3+) decanoate CAS No. 62654-13-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

decanoate;lanthanum(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C10H20O2.La/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUXUKYGEXDTOW-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[La+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H57LaO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70890915
Record name Decanoic acid, lanthanum(3+) salt (3:1)
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Molecular Weight

652.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62654-13-1
Record name Decanoic acid, lanthanum(3+) salt (3:1)
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Record name Decanoic acid, lanthanum(3+) salt (3:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decanoic acid, lanthanum(3+) salt (3:1)
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Record name Lanthanum(3+) decanoate
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Synthetic Methodologies for Lanthanum 3+ Decanoate and Analogous Compounds

Solution-Based Synthesis Approaches

Solution-based methods are the cornerstone of lanthanide carboxylate synthesis, providing versatile pathways to produce these complexes with tailored properties.

Metathesis, or double displacement, represents a fundamental and widely used strategy for synthesizing lanthanide carboxylates. nih.govacs.org In this approach, a soluble lanthanide salt, typically a chloride or nitrate (B79036), is reacted with a salt of the desired carboxylic acid, such as sodium decanoate (B1226879). The driving force for this reaction is often the formation of an insoluble inorganic salt, which precipitates out of the solution, leaving the desired lanthanide carboxylate in the aqueous or organic phase. chemtube3d.com

The general equation for this reaction is: LnX₃ + 3 Na(O₂CR) → Ln(O₂CR)₃ + 3 NaX (where Ln = Lanthanide, X = halide or nitrate, R = alkyl group of the carboxylate)

This method is advantageous due to its simplicity and the use of readily available starting materials. nih.gov The choice of solvent and reaction conditions can be tuned to optimize the yield and purity of the resulting lanthanide carboxylate. For instance, the reaction of a lanthanide salt with a ligand transfer reagent results in a new lanthanide complex and the elimination of an inorganic salt. nih.gov

Co-precipitation is a robust and scalable method for producing homogeneous lanthanide-containing materials, which can serve as precursors for lanthanide carboxylates. semanticscholar.org This technique involves the simultaneous precipitation of a lanthanide ion and other metal ions from a solution by adding a precipitating agent. acs.org The resulting solid is a finely mixed, often amorphous, precursor that can be subsequently treated to form the final product.

For example, lanthanum-strontium manganites and lanthanum monoaluminate have been synthesized using co-precipitation methods. google.comresearchgate.net In a typical procedure, aqueous solutions of the metal salts (e.g., lanthanum nitrate) are mixed, and a precipitating agent like sodium hydroxide (B78521) or oxalic acid is added to induce the formation of an insoluble hydroxide or oxalate (B1200264) precursor. google.comresearchgate.netmdpi.com This precursor can then be reacted with decanoic acid to yield lanthanum(3+) decanoate. The co-precipitation method offers excellent control over the stoichiometry and morphology of the precursor particles, which is crucial for the properties of the final material. semanticscholar.orgresearchgate.net Different capping agents can be used during co-precipitation to control particle size and morphology. acs.org

Interactive Table: Co-precipitation Parameters for Lanthanide Precursors
Lanthanide CompoundPrecursorsPrecipitating AgentCalcination Temp. (°C)Resulting Phase/Morphology
La₂Ce₂O₇La(NO₃)₃, Ce(NO₃)₂-600Cubic fluorite phase, 55-80 nm particles mdpi.com
LaAlO₃La(NO₃)₃, Al(NO₃)₃NaOH700-1000Rhombohedral hexagonal phase, 31-44.5 nm crystallites researchgate.net
Lanthanum BoratesLa(NO₃)₃, Na₂B₄O₇-1000La(BO₂)₃, LaBO₃, LaB₃O₆ phases acs.org
La-Sr ManganitesMnCl₂, LaCl₃, SrCl₂Oxalic acid, NaOH450-600Perovskite manganite phase google.com

Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline lanthanide complexes, including carboxylates, under elevated temperature and pressure. Hydrothermal synthesis uses water as the solvent, while solvothermal synthesis employs other organic solvents. These methods facilitate the dissolution and recrystallization of reactants, often leading to the formation of high-purity, well-defined crystals that are inaccessible under ambient conditions.

Researchers have successfully synthesized various lanthanide-containing materials using these pathways. For instance, lanthanide-functionalized graphene oxide nanocomposites have been prepared via solvothermal synthesis, where the process involves the coordination of lanthanide ions to the oxygen-containing groups on the graphene oxide sheets, followed by the growth of lanthanide oxide or hydroxide nanoparticles. Similarly, hydrothermal methods have been employed to create mononuclear lanthanide complexes and nanostructured silica (B1680970) materials incorporating lanthanum. nih.gov The versatility of these methods allows for the control of product morphology and composition by adjusting parameters such as temperature, reaction time, and the choice of solvent.

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing nanomaterials, including lanthanide-based nanoparticles. This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly reduced reaction times compared to conventional heating methods. The rapid and uniform heating can result in the formation of nanoparticles with narrow size distributions and controlled morphologies.

The synthesis of lanthanide-doped nanoparticles and lanthanum manganites has been demonstrated using microwave-assisted protocols. For the preparation of this compound nanoparticles, a microwave-assisted approach would typically involve dissolving a lanthanum precursor and decanoic acid in a suitable solvent and irradiating the mixture in a microwave reactor. The parameters of the microwave synthesis, such as power, temperature, and reaction time, can be precisely controlled to influence the size and shape of the resulting nanoparticles.

Interactive Table: Comparison of Microwave Synthesis Parameters
ProductPrecursorsSolvent/MediumPower/Temp.TimeOutcome
Eu-doped CaF₂ NPsEuropium/Calcium precursors---Flower-like nanoparticles, 40-1000 nm
Ln-Doped Gd₂O₂SLn/Gd precursors, Sulfur--20 minMorphology control (nanoplatelets to flower-like)
LaₓMnO₃Lanthanum/Manganese precursors--30 minPerovskite structure without significant impurities
Lanthanide ZirconatesLn₂O₃, ZrO₂->2200 °C (plasma)minutesPhase-pure materials

While lanthanide compounds, including carboxylates, are themselves often used as catalysts, certain catalytic methods can also facilitate their synthesis. Catalyst-assisted preparations can enhance reaction rates and selectivity, leading to more efficient production of the desired lanthanide carboxylates.

For example, the synthesis of neodymium and lanthanum carboxylates has been achieved by reacting the lanthanide metal directly with a carboxylic acid in the presence of a catalytic amount of mercury salts like HgCl₂ and Hg(OAc)₂. This method provides a direct route from the metal to the carboxylate. Furthermore, lanthanum(III) catalysts have been shown to be effective in transesterification and amidation reactions, which could potentially be adapted for the synthesis of lanthanum decanoate from other esters. Bimetallic catalysts containing lanthanum have also been developed for various applications, indicating the synthesis of complex lanthanide-containing structures.

Precursor Design and Derivatization Strategies

The properties and reactivity of lanthanide carboxylates are heavily influenced by the choice of precursors and any subsequent derivatization. nih.gov The design of precursors often involves selecting appropriate lanthanide salts and ligands to guide the formation of the desired final complex.

Lanthanide(III) nitrates and chlorides are common starting materials due to their solubility and reactivity. researchgate.net The synthesis of lanthanide carboxylate precursors for applications like diene polymerization catalysis often begins with the preparation of a simple lanthanide carboxylate, which is then reacted with other reagents, such as organoaluminum compounds, to generate the active catalyst system. For instance, neodymium and lanthanum carboxylates have been synthesized and subsequently reacted with diethylaluminum chloride (Et₂AlCl).

Derivatization strategies can involve the introduction of other ligands into the coordination sphere of the lanthanide ion to modify the properties of the complex. This can include the use of chelating ligands like amines or other functionalized molecules to create mixed-ligand complexes. The choice of precursor anion (e.g., nitrate, chloride, acetate) can also influence the structure and properties of the final product. These strategies allow for the fine-tuning of the electronic and steric environment around the lanthanum ion, which is critical for its performance in various applications.

Green Chemistry Principles in Lanthanum Carboxylate Synthesis

The integration of green chemistry principles into the synthesis of lanthanum carboxylates is a pivotal step towards developing environmentally benign and sustainable chemical processes. unibo.itnih.govrsc.org This approach focuses on minimizing waste, reducing energy consumption, and eliminating the use of hazardous substances. nih.gov Key strategies in this domain include the adoption of alternative energy sources like microwave and ultrasound, as well as the development of solvent-free reaction conditions. mdpi.comnih.govfrontiersin.org These methodologies not only offer ecological benefits but also frequently result in improved reaction efficiency, higher yields, and novel material properties.

Ultrasound-Assisted Synthesis (Sonochemistry)

The application of ultrasonic irradiation in the synthesis of lanthanum carboxylates and related compounds exemplifies a green chemistry approach. mdpi.com Sonochemistry, the use of ultrasound to drive chemical reactions, can significantly accelerate reaction rates, reduce reaction times, and increase product yields. mdpi.comresearchgate.net This technique often allows for the use of water as a solvent, a key principle of green chemistry, thereby avoiding more hazardous organic solvents. mdpi.com

The chemical effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and violent collapse of bubbles in the liquid medium. This collapse generates localized hot spots with extremely high temperatures and pressures, which enhances reaction kinetics. Research has shown that ultrasound-assisted synthesis can influence the morphology and particle size of the resulting lanthanum compounds. For instance, the synthesis of lanthanum carbonate particles, a precursor for other lanthanum compounds, yields needle-shaped particles under ultrasonic irradiation, in contrast to the spherical particles formed in its absence. rsc.org Similarly, in the synthesis of lanthanide terephthalates, a type of carboxylate, the use of ultrasound prevents the aggregation of particles, leading to smaller, more uniform microcrystals compared to methods relying on simple stirring. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of lanthanum carboxylates and metal-organic frameworks (MOFs). nih.govrsc.org This method utilizes microwave energy to heat the reaction mixture directly and uniformly, leading to a dramatic reduction in reaction times compared to conventional solvothermal or hydrothermal methods. nih.govresearchgate.net

For example, the synthesis of a series of isostructural lanthanide MOFs was achieved in just 30 minutes using a microwave-assisted solvothermal reaction, whereas the same reaction required three days under conventional heating to achieve a similar yield. nih.gov Another study reported the large-scale synthesis of lanthanide MOFs in as little as 5 minutes, a significant improvement over the multiple days needed for conventional methods. rsc.org This acceleration is a core benefit from a green chemistry perspective, as it translates to substantial energy savings. researchgate.net Furthermore, microwave-assisted routes can lead to materials with high purity and specific characteristics, such as smaller grain sizes, which can enhance their catalytic activity. frontiersin.org

Solvent-Free Synthesis (Mechanochemistry)

Mechanochemistry, which involves initiating reactions through mechanical force (e.g., grinding) in the absence of a solvent, represents a particularly green synthetic route. frontiersin.org This solvent-free approach directly addresses the green chemistry principle of preventing waste, as it eliminates the need for solvents that often contribute the most to the waste stream in a chemical process. frontiersin.orgnih.govnih.gov

The mechanochemical synthesis of ternary lanthanum coordination polymers has been successfully demonstrated on a 10-gram scale through a simple manual grinding method at room temperature. frontiersin.org This technique is not only environmentally friendly due to the lack of solvent but is also highly efficient, with metal salts reacting rapidly with ligands under these conditions. frontiersin.org The resulting materials have shown distinct properties and, in some cases, higher activity compared to the same compounds prepared via traditional solution-phase reactions. frontiersin.org This method offers a convenient, scalable, and sustainable alternative for producing lanthanum carboxylate compounds with minimal environmental contamination. frontiersin.org

The following table provides a comparative overview of green synthetic methodologies versus conventional heating methods for lanthanum carboxylates and analogous compounds.

MethodologyTypical Reaction TimeEnergy SourceSolvent UseKey Green AdvantageReference
Conventional HeatingDays (e.g., 2-3 days)Thermal (Oven)Often requires organic solvents (e.g., DMF)N/A (Baseline) nih.govrsc.org
Ultrasound-AssistedMinutes to HoursAcoustic CavitationCan often use water as a solventReduced reaction time, use of safer solvents, energy efficiency mdpi.com
Microwave-AssistedMinutes (e.g., 5-30 min)Microwave IrradiationUses solvents, but for a much shorter durationDrastic reduction in reaction time and energy consumption nih.govrsc.org
MechanochemicalMinutes to HoursMechanical ForceSolvent-freeWaste prevention by eliminating solvents frontiersin.org

Structural Elucidation and Supramolecular Architecture of Lanthanum 3+ Decanoate

Crystallographic Investigations

Crystallographic studies are fundamental to determining the precise three-dimensional structure of crystalline materials like lanthanum(3+) decanoate (B1226879).

Single-Crystal X-ray Diffraction Analysis

While a complete single-crystal X-ray diffraction analysis for lanthanum(3+) decanoate is not extensively reported in publicly accessible literature, valuable insights can be drawn from the crystallographic data of related lanthanide carboxylate complexes. For instance, studies on other lanthanide carboxylates, such as those with pyrazine-2-carboxylate (B1225951) and xanthene-9-carboxylate ligands, reveal complex coordination environments and the formation of polynuclear or polymeric structures. researchgate.nethuji.ac.il In these structures, the lanthanide ions are often bridged by carboxylate groups, leading to extended networks. researchgate.nethuji.ac.il The analysis of a lanthanum(III) complex with a semi-rigid tripodal carboxylic acid ligand further illustrates the formation of two-dimensional coordination polymers. gaacademy.orgismar.org

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline phases of materials. For lanthanide decanoate nanoparticles, PXRD studies have indicated the formation of a lamellar structure. rsc.org This structure consists of inorganic layers of lanthanum(III) ions separated by bilayers of decanoate anions. rsc.org The PXRD patterns of lanthanum laurate, a related long-chain carboxylate, have also been used to study its layered structure before and after catalytic reactions. researchgate.net The thermal behavior of lanthanum(III) alkanoates has been investigated using high-temperature PXRD, which helps in identifying different crystalline and liquid crystalline phases.

Lattice Parameter Determination

Lattice ParameterValue (nm)
a2.352
b1.637
c2.009
β110.5°

This data is for Lanthanum(III) dodecanoate (B1226587) and is provided as an illustrative example for a related long-chain lanthanide carboxylate.

Coordination Geometry and Coordination Number Analysis of Lanthanum(III) Centers

The Lanthanum(III) ion, being a hard Lewis acid, typically exhibits high coordination numbers, commonly 8 or 9, when complexed with oxygen-donating ligands like carboxylates. gaacademy.org In various lanthanum carboxylate complexes, the La(III) center is often found in a distorted coordination geometry, such as a monocapped square antiprism. researchgate.net The coordination sphere is typically saturated by oxygen atoms from the carboxylate groups of the decanoate ligands and, in some cases, coordinated water or other solvent molecules. researchgate.netnih.gov The carboxylate ligands can coordinate to the lanthanum ion in several modes, including monodentate, bidentate chelating, and bridging fashions, which contributes to the structural diversity of these compounds. researchgate.net

Dimeric and Polymeric Structural Aggregations

This compound, like many other metal carboxylates, has a strong tendency to form aggregated structures. The bridging capability of the carboxylate ligands facilitates the formation of dimeric and polymeric assemblies. In these structures, two or more lanthanum centers are linked together by carboxylate bridges. researchgate.netmdpi.com This can result in the formation of one-dimensional chains, two-dimensional layers, or even complex three-dimensional frameworks. ismar.orgnih.govmdpi.com For example, lanthanide pivalate (B1233124) complexes have been shown to form 1D coordination polymers. researchgate.netmdpi.com The formation of these extended structures is a key feature of the supramolecular architecture of this compound.

Spectroscopic Techniques for Structural Insights

Spectroscopic methods provide complementary information to crystallographic data, offering insights into the bonding, functional groups, and local environment of the atoms within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental tool for probing the vibrational modes of molecules, offering critical information about the coordination environment of the lanthanum ion and the conformation of the decanoate ligands. In the context of lanthanum carboxylates, FTIR spectra reveal key features of the metal-ligand interaction.

The analysis of lanthanide carboxylates, including structures analogous to lanthanum decanoate, shows characteristic absorption bands. A crucial region of the spectrum is where the carboxylate group (COO⁻) vibrations appear. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group are sensitive to the coordination mode. For lanthanum decanoate and similar compounds, the observed separation between these two bands (Δν = νₐₛ - νₛ) indicates a chelating bidentate coordination between the carboxylate head and the La³⁺ ion. researchgate.net This type of coordination is known to have a predominantly ionic character. researchgate.net

Additionally, the FTIR spectrum provides confirmation of the long alkyl chains of the decanoate ligand. Strong absorption bands are typically present in the 1600-3000 cm⁻¹ range, which correspond to the symmetric and asymmetric stretching modes of the methylene (B1212753) (CH₂) and methyl (CH₃) groups. researchgate.net The presence of a broad absorption band around 3500 cm⁻¹ in related lanthanum oxalate (B1200264) compounds suggests the presence of coordinated water molecules. mdpi.com

Table 1: Characteristic FTIR Vibrational Bands for Lanthanum Carboxylate Systems

Wavenumber (cm⁻¹) Assignment Significance
~3500 O-H stretch Indicates coordinated water molecules mdpi.com
1600 - 3000 C-H stretch (asymmetric and symmetric) Confirms presence of decanoate alkyl chains researchgate.net
~1500 - 1550 COO⁻ asymmetric stretch (νₐₛ) Used to determine carboxylate coordination mode
~1400 - 1450 COO⁻ symmetric stretch (νₛ) Used to determine carboxylate coordination mode

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For this compound, both ¹H and ¹³C NMR would be used to characterize the decanoate ligand, while ¹³⁹La NMR would probe the metallic center directly.

Lanthanum possesses two NMR-active isotopes, ¹³⁸La and ¹³⁹La, with ¹³⁹La being the nucleus of choice due to its much higher natural abundance (99.91%) and greater sensitivity. huji.ac.ilnorthwestern.edu ¹³⁹La is a quadrupolar nucleus with a spin of 7/2, which typically results in broad signals. huji.ac.il The linewidth of the ¹³⁹La signal is highly sensitive to the symmetry of the electronic environment around the ion; sharp lines are observed in highly symmetric environments, while broader signals are typical for lower-symmetry complexes. capes.gov.br

UV-Visible Electronic Spectroscopy

A study involving the spectrophotometric determination of La(III) with a different chromogenic ligand reported a maximum absorbance at 320 nm for the resulting complex. jmaterenvironsci.com However, for pure lanthanum decanoate systems, the primary electronic transition is observed in the deep UV region.

Table 2: UV-Visible Absorption Data for this compound Systems

System λₘₐₓ (nm) Assignment Reference
LnC₁₀ NPs (including La) ~215 Ligand-to-Metal Charge Transfer (LMCT) rsc.org

Photoluminescence and Luminescence Spectroscopy

Photoluminescence in lanthanide compounds typically arises from f-f electronic transitions within the lanthanide ion. Many lanthanides, such as Samarium (Sm), Europium (Eu), and Erbium (Er), are known to be highly optically active and produce strong visible or near-infrared (NIR) emissions when incorporated into a decanoate matrix. rsc.orgresearchgate.net These emissions are often sensitized through an "antenna effect," where the organic ligand absorbs UV light and efficiently transfers the energy to the lanthanide ion.

However, the Lanthanum(3+) ion has an empty 4f shell ([Xe] configuration) and therefore lacks the f-f electronic transitions necessary for luminescence. rsc.orgresearchgate.net As a result, this compound is not expected to be, and is not observed to be, luminescent in the visible or NIR regions. While it can be a component of luminescent materials when doped with other lanthanide ions, the La³⁺ ion itself acts as a non-emissive structural component.

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used in the gas phase to determine accurate adiabatic ionization energies of neutral species and to probe the vibrational frequencies of the resulting cations. nih.gov The method involves photoionization of a neutral species to high-lying Rydberg states just below the ionization threshold, followed by field ionization.

There is no specific literature available detailing the MATI spectroscopy of this compound. This is likely because the compound has very low volatility, making its introduction into the gas phase for analysis challenging without significant decomposition. The technique has been successfully applied to simpler, more volatile lanthanum-containing species, such as lanthanum-hydrocarbon radicals and the lanthanum dimer (La₂), to measure their ionization energies and characterize their metal-ligand vibrational modes. nih.govosu.edu If it were possible to apply MATI to this compound, it could theoretically provide precise data on the energy required to remove an electron and the vibrational structure of the resulting [La(C₁₀H₁₉O₂)₃]⁺ cation.

Electron Microscopy for Morphological Characterization

Electron microscopy techniques, particularly Transmission Electron Microscopy (TEM), are essential for characterizing the size, shape, and morphology of materials at the nanoscale. Research on lanthanide decanoates synthesized via microwave-assisted methods has shown that these compounds form nanoparticles. rsc.orgresearchgate.netosti.gov

TEM analysis of these materials reveals a spherical morphology with average particle diameters typically under 100 nm. rsc.orgbohrium.com The particle size has been observed to decrease systematically across the lanthanide series from praseodymium to erbium, a trend that correlates with the lanthanide contraction of the ionic radius. rsc.org This technique confirms that this compound can be synthesized as discrete, spherically-shaped nanoparticles. rsc.org

Table 3: Morphological Characteristics of Lanthanide Decanoate Nanoparticles from TEM

Characteristic Observation Reference
Morphology Spherical nanoparticles rsc.orgbohrium.com
Average Diameter < 100 nm rsc.orgbohrium.com

Supramolecular Assembly and Intermolecular Interactions

The structure of this compound on a larger scale is defined by its supramolecular assembly, which is driven by a combination of coordination bonds and weaker intermolecular interactions. X-ray diffraction and thermal analysis of lanthanide alkanoates indicate the formation of a highly organized lamellar, bilayer structure. researchgate.netresearchgate.net

Lamellar Structures and Bilayer Formation

This compound, as part of the broader class of lanthanide decanoates, exhibits a distinct tendency to form lamellar structures. These structures are characterized by well-defined layers at the nanoscale. Research on luminescent lanthanide decanoate nanoparticles has revealed that these materials adopt a lamellar structure. rsc.org This architecture consists of inorganic layers of lanthanum(3+) ions separated by a bilayer of decanoate anions. rsc.org

The formation of a bilayer is a critical aspect of this lamellar arrangement. The decanoate anions, with their long hydrocarbon tails, organize themselves in a tail-to-tail fashion, creating a nonpolar interior. The polar carboxylate head groups coordinate to the lanthanum(3+) ions, forming the inorganic layers. This segregation of polar and nonpolar domains is a key driver for the stability of the lamellar phase. This structural motif is common among metal soaps and is crucial for their properties. The interaction between lanthanide ions and the phospholipid bilayer has been studied, indicating that lanthanides can serve as substitutes for calcium ions in probing vesicle structures, which further supports the understanding of how these metal ions interact with lipid-like bilayers. nih.gov

The following table summarizes the key features of the lamellar structure of this compound:

Structural FeatureDescription
Arrangement Lamellar
Inorganic Layer Composed of Lanthanum(3+) (La³⁺) ions. rsc.org
Organic Layer Consists of a bilayer of decanoate anions (C₁₀H₁₉O₂⁻). rsc.org
Anion Orientation Hydrocarbon tails are directed inwards, creating a nonpolar region.
Head Group Interaction Carboxylate head groups coordinate with the La³⁺ ions.

Self-Assembly Mechanisms of Metal Soaps and Supramolecular Aggregation

The formation of the complex architecture of this compound is a result of spontaneous self-assembly processes. This phenomenon is characteristic of metal soaps, where the amphiphilic nature of the fatty acid salt drives the organization into larger, ordered structures. The primary mechanism involves the coordination between the lanthanum(3+) cations and the carboxylate groups of the decanoate anions. rsc.org

The high coordination number and flexible coordination geometry of the lanthanum ion play a significant role in templating the assembly of these supramolecular structures. rsc.orgresearchgate.net The aggregation is further influenced by the nature of the solvent and the concentration of the species. In nonpolar solvents, inverted micellar structures can form, which can then aggregate into more complex architectures.

Non-Covalent Interactions within Lanthanide Coordination Complexes

Key non-covalent interactions that can be expected to play a role in the structure of this compound and related lanthanide complexes include:

Van der Waals Forces: The long hydrocarbon tails of the decanoate anions interact through these weak, short-range forces. In the bilayer structure, these interactions are numerous and collectively contribute significantly to the stability of the assembly.

Hydrogen Bonding: While not as prevalent in an anhydrous structure, the presence of water or other protic solvents during synthesis or in the final product can lead to hydrogen bonding. These bonds can occur between coordinated water molecules and the carboxylate oxygen atoms, further stabilizing the crystal lattice. nih.gov

Ion-Dipole Interactions: These occur between the charged lanthanum(3+) ions and any polar solvent molecules that may be present in the coordination sphere.

The presence of a suitable organic ligand with a non-covalent bond donor or acceptor center can modify the symmetry around the metal center in lanthanide complexes. researchgate.netresearchgate.net A review of non-covalent interactions in lanthanide complexes highlights the importance of hydrogen bonds, halogen bonds, chalcogen bonds, and π-interactions (such as cation-π, anion-π, and π-π stacking) in the decoration of the secondary coordination sphere. researchgate.netulisboa.pt While the aliphatic nature of the decanoate ligand in this compound limits the possibility of π-based interactions, the principles underscore the importance of considering a wide range of weak interactions in understanding the structure of lanthanide complexes. The interplay of these non-covalent forces is a key aspect of crystal engineering and the design of new functional materials. mdpi.com

Thermal Behavior and Phase Transition Studies

Differential Scanning Calorimetry (DSC) of Lanthanide Decanoates

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.govnih.gov This method is instrumental in identifying phase transitions such as melting, crystallization, and the subtle transitions associated with liquid crystalline states. nih.gov

Studies on lanthanide carboxylates show a series of endothermic peaks in their DSC thermograms upon heating. For instance, research on lanthanum caproate, a compound with a similar alkyl chain length to lanthanum decanoate (B1226879), identified three endothermic events before the onset of decomposition. researchgate.net These events correspond to transitions from the crystalline state to a mesophase (liquid crystal), then to a smectic A phase, and finally to an isotropic liquid phase. researchgate.net The size of the lanthanide ion is a critical factor in the formation of these mesophases; they are typically observed only with the larger, light lanthanide ions like lanthanum. researchgate.net For lanthanide dodecanoates, a smectic A phase has been specifically identified for the lanthanum(III) compound. researchgate.net

In studies of lanthanide decanoate nanoparticles, DSC analysis has been crucial in characterizing their liquid crystalline behavior. rsc.orgnih.govresearchgate.net Thermal analysis of these nanoparticles confirms the formation of Smectic A (SmA) liquid crystal phases. rsc.orgnih.gov Comparisons between DSC and Thermogravimetric Analysis (TGA) curves for these nanoparticles show that the heat flow events observed below 200°C are not associated with weight loss, confirming they are phase transitions, not decomposition events. rsc.org

Table 1: Phase Transition Temperatures and Enthalpies for Lanthanum Caproate (Analogue for Decanoate) Data sourced from studies on La(C5H11CO2)3 · xH2O (x ≈ 0.30) researchgate.net

TransitionTemperature (°C)Enthalpy Change (ΔH, kJ/mol)
Crystal to Mesophase10422.4
Mesophase to Smectic A1341.1
Smectic A to Isotropic Liquid1710.9

Thermogravimetric Analysis (TGA) and Thermal Decomposition Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials. For lanthanum carboxylates, TGA reveals a multi-stage decomposition process. researchgate.netrjpbcs.com

Initial slight mass loss between 60°C and 120°C is typically attributed to the removal of hydration water. researchgate.net The primary decomposition of the anhydrous compound occurs at higher temperatures, leading to the formation of intermediates and, ultimately, a stable oxide residue. researchgate.netrjpbcs.com Studies on lanthanum valerate (B167501) and caproate show that the main decomposition stage from the molten, anhydrous state involves the release of symmetrical ketones. researchgate.net

The kinetics of thermal decomposition, including the reaction order (n) and activation energy (Ea), can be determined from TGA data using various mathematical models, such as the Coats-Redfern equation. rjpbcs.com These parameters provide insight into the mechanism of the decomposition reaction. For many lanthanide complexes, the decomposition process is complex and may not fit a simple reaction model. up.ac.za

The final product of the thermal decomposition of lanthanum carboxylates under an inert atmosphere is typically lanthanum dioxycarbonate (La₂O₂CO₃). researchgate.net This has been confirmed through techniques like X-ray diffraction (XRD) of the residue. researchgate.net Further heating at very high temperatures in the presence of oxygen can lead to the formation of lanthanum oxide (La₂O₃). rjpbcs.comjournalijdr.com For example, the thermal decomposition of lanthanum nitrate (B79036) hexahydrate ultimately yields hexagonal La₂O₃. journalijdr.comjournalijdr.com Similarly, studies on various lanthanide complexes confirm that the final residue is the corresponding lanthanide oxide. rjpbcs.com The significant mass reduction observed in TGA after calcination supports the conversion of lanthanide decanoate (LnC₁₀) to a lanthanide oxide (LnₓOᵧ) through the combustion of the decanoate ligands. rsc.org

Theoretical and Computational Chemistry of Lanthanum 3+ Decanoate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for investigating the properties of lanthanide coordination compounds, offering a balance of accuracy and computational cost. acs.org For lanthanum complexes, DFT calculations are crucial for understanding their electronic structure, thermal properties, and chemical bonding. A variety of functionals and basis sets are employed, with hybrid meta-GGA functionals often providing the best agreement with experimental geometries for lanthanide complexes. uky.edu

Table 1: Common DFT Functionals and Basis Sets for Lanthanide Complexes
CategoryExamplesTypical Application
Hybrid FunctionalsB3LYP, B3PW91, TPSShGeometry optimization, electronic structure, magnetic properties. uky.eduresearchgate.net
Basis Sets (Ligand Atoms)6-31G**, 6-311++g(d,p)Describes the electronic configuration of non-metal atoms in the complex. uky.eduresearchgate.net
Pseudopotentials (Lanthanum)LANL2DZ, Stuttgart-Cologne ECPsApproximates the core electrons of the heavy lanthanum atom, reducing computational expense. uky.eduresearchgate.net

DFT calculations are instrumental in elucidating the electronic nature of lanthanum carboxylates. For instance, a DFT study on anhydrous lanthanum acetate (B1210297) successfully refined atomic coordinates and determined its electronic band structure, identifying it as an indirect wide band gap insulator. Time-dependent DFT (TD-DFT) is employed to predict electronic transitions. In a study of a dinuclear copper(II)-lanthanum(III) complex with α-methylacrylato ligands, TD-DFT calculations were used to simulate the UV-Vis spectrum, providing insight into the electronic transitions of the complex. researchgate.net Furthermore, DFT has been used to calculate the core-level binding energies of atoms, such as the O 1s binding energy on lanthanum oxide surfaces. researchgate.net These theoretical calculations help to assign features in experimental X-ray photoelectron spectra (XPS) and understand the surface structure and bonding under reaction conditions. researchgate.net

The flexibility of the decanoate (B1226879) ligand, with its long alkyl chain, allows for numerous conformational possibilities in the coordination sphere of the lanthanum ion. Conformational analysis, using methods like molecular mechanics and DFT, is essential to identify the most stable geometric arrangements (rotamers). researchgate.net For a mixed-metal Cu(II)-La(III) carboxylate complex, a combination of the AMBER force field and DFT calculations with the B3LYP functional was used to determine the most stable rotamer before proceeding with more detailed calculations. researchgate.net

The interaction strength between the lanthanum(III) ion and the decanoate ligands is fundamental to the stability and structure of the complex. DFT calculations can provide quantitative estimates of this metal-ligand binding energy. While direct data for lanthanum decanoate is scarce, related studies on lanthanum-based metal-organic frameworks (MOFs) offer valuable parallels. In these systems, DFT is used to compute the enthalpy of adsorption (ΔH) for guest molecules like carbon dioxide. researchgate.net For example, calculations showed a more negative ΔH for CO2 adsorption in one MOF compared to another, indicating stronger binding interactions within the framework's pores. researchgate.net This approach of calculating interaction enthalpies can be directly applied to assess the binding strength of the carboxylate head group of decanoate to the La(III) center.

Lanthanum compounds, leveraging the Lewis acidity of the La(III) ion, are effective catalysts for various organic transformations. DFT calculations are pivotal in mapping the reaction mechanisms and understanding the energetics of catalytic cycles. Studies on lanthanum-based MOFs in the esterification of levulinic acid have proposed detailed reaction pathways. acs.org The mechanism involves the protonation of the carbonyl group of the acid, facilitated by Brønsted acid sites on the MOF, followed by a nucleophilic attack by the alcohol. acs.org

Table 2: Catalytic Performance of La-MOF-DABCO in Ethyl Levulinate Production acs.org
ParameterValue
CatalystLa-MOF-DABCO
ReactionLevulinic Acid Esterification
Temperature190 °C
Time2 h
Product Yield (Ethyl Levulinate)92%
Activation Energy (Ea)20.7 kJ mol⁻¹

Similarly, lanthanum oxide has been investigated as a catalyst for the carboxylation of glycerol (B35011). d-nb.info DFT is also used in a more indirect fashion, for example, to understand how lanthanum promoters influence other catalysts. It has been shown that lanthanum oxide promotes the formation of cobalt carbide (Co2C), and DFT calculations were then used to explore the Fischer-Tropsch reaction mechanism on the Co2C surface. aip.org

Quantum Chemical Computations for Metal-Hydrocarbon Species

The interaction of lanthanum with hydrocarbons is critical for understanding its role in catalysis, particularly in C-H and C-C bond activation. High-level quantum chemical computations, often combined with spectroscopic techniques, are essential for characterizing the transient metal-hydrocarbon species that are formed. Research has been conducted on the formation of lanthanum-hydrocarbon radicals from the reaction of laser-ablated lanthanum atoms with various unsaturated hydrocarbons like propene, butenes, and isoprene. uky.edu These studies combine mass-analyzed threshold ionization (MATI) spectroscopy with DFT and other relativistic quantum chemical methods to identify the structures and electronic states of the resulting La(hydrocarbon) complexes. uky.edu The computations are crucial for interpreting the experimental spectra and demonstrate that La can activate C-H and C-C bonds to form stable organometallic radicals. uky.edu

Thermodynamic Modeling of Lanthanide Complexation

The formation of complexes between lanthanide ions and ligands in solution is a thermodynamically driven process, governed by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The stability of these complexes is a critical factor in applications such as solvent extraction and separation of rare earth elements. qu.edu.qarsc.org Thermodynamic modeling allows for the quantification of this stability, typically expressed as stability constants (β), and provides insight into the nature of the metal-ligand interactions. The relationship between these thermodynamic parameters is defined by the equation:

ΔG° = -RTlnβ = ΔH° - TΔS°

where R is the gas constant and T is the absolute temperature. wikipedia.org This equation highlights that the spontaneity of complex formation (a negative ΔG°) can be driven by a favorable enthalpy change (exothermic, negative ΔH°), a favorable entropy change (an increase in disorder, positive ΔS°), or a combination of both. wikipedia.org

Research Findings on Lanthanide-Carboxylate Complexation

Detailed thermodynamic data for the complexation of Lanthanum(3+) with decanoate is not extensively available in the published literature. However, studies on shorter-chain carboxylate ligands, such as formate, acetate, and propionate (B1217596), provide valuable insights into the expected behavior. Research on the Lanthanum(III)-propionate system, for instance, has successfully identified and quantified the formation of four mononuclear complexes: [La(CH₃CH₂COO)]²⁺, [La(CH₃CH₂COO)₂]⁺, [La(CH₃CH₂COO)₃], and [La(CH₃CH₂COO)₄]⁻. osti.gov

The stability of these complexes generally increases with the basicity of the carboxylate ligand. For example, the stability of lanthanum complexes with formate, acetate, and propionate follows the order of the pKa of the carboxylic acids. osti.gov Propionate, being the conjugate base of a weaker acid than formate, forms more stable complexes with Lanthanum(III). osti.gov This trend suggests that decanoic acid, with a pKa similar to propionic acid, would also form stable complexes with lanthanum.

Data on Lanthanum(III)-Propionate Complexation

Complex SpeciesOverall Stability Constant (βn)
[La(CH₃CH₂COO)]²⁺(42 ± 3) L·mol⁻¹
[La(CH₃CH₂COO)₂]⁺(299 ± 25) L²·mol⁻²
[La(CH₃CH₂COO)₃](1201 ± 138) L³·mol⁻³
[La(CH₃CH₂COO)₄]⁻(2527 ± 174) L⁴·mol⁻⁴
Data sourced from a potentiometric study using a glass electrode. osti.gov

Advanced Applications in Materials Science and Catalysis

Catalytic Applications of Lanthanum(3+) Carboxylates

Lanthanum(III) carboxylates, a class of compounds that includes Lanthanum(3+) decanoate (B1226879), are recognized for their catalytic prowess in a variety of organic reactions. Their utility stems from the Lewis acidic nature of the La(III) ion, which can activate substrates and facilitate bond formation and cleavage.

Transesterification Processes Catalyzed by Lanthanum(III) Compounds

Lanthanum(III)-based catalysts have demonstrated high efficiency and selectivity in transesterification reactions, which are crucial in organic synthesis for applications in pharmaceuticals, polymers, and material science. rsc.orgresearchgate.net These catalysts can be ligand-free or enhanced by ligands to create effective acid-base combined catalysts. rsc.orgresearchgate.net For instance, a dinuclear La(III) catalyst, formed in situ from lanthanum(III) isopropoxide and 2-(2-methoxyethoxy)ethanol, is effective for the transesterification of various esters with primary, secondary, and tertiary alcohols. rsc.orgresearchgate.netacs.org

A notable advancement is the development of "lanthanum(III) nitrate (B79036) alkoxide," a nearly neutral catalyst prepared from lanthanum(III) nitrate hydrate. rsc.orgresearchgate.net This catalyst is particularly useful for the transesterification of chiral carboxylic esters without causing epimerization. rsc.orgresearchgate.net Lanthanum(III) isopropoxide has also been used to catalyze the transesterification of less reactive dimethyl carbonate and methyl carbamates. nih.gov Furthermore, lanthanum oxide (La2O3) has been employed as a catalyst in the transesterification of dimethyl carbonate with glycerol (B35011) to produce glycerol carbonate. koreascience.krresearchgate.netkoreascience.kr The basicity and acidity of lanthanum-containing systems significantly influence their catalytic activity and selectivity in the transesterification process for biodiesel production. nih.govmdpi.com

Table 1: Performance of Lanthanum-Based Catalysts in Transesterification

Catalyst System Substrates Key Findings Reference(s)
Dinuclear La(III) catalyst Methyl carboxylates, ethyl acetate (B1210297), dimethyl carbonate, methyl carbamates Effective for a wide range of alcohols (1°, 2°, and 3°). rsc.orgresearchgate.netacs.org
Lanthanum(III) nitrate alkoxide α-substituted chiral carboxylic esters Highly useful for non-epimerized transesterification. rsc.orgresearchgate.net
Lanthanum(III) isopropoxide Dimethyl carbonate, methyl carbamates Practical for less reactive substrates. nih.gov
Lanthanum oxide (La2O3) Dimethyl carbonate, glycerol Yields glycerol carbonate. koreascience.krresearchgate.netkoreascience.kr
La2O3/CaO and La2O3/Al2O3 Rapeseed oil Superior performance in biodiesel production. nih.govmdpi.com

Diene Polymerization Catalysis

Lanthanide-based catalysts, particularly those involving neodymium, have been extensively studied for the stereospecific polymerization of dienes. rsc.org These catalytic systems, often of the Ziegler-Natta type, demonstrate improved activity and stereospecificity. rsc.orgdocumentsdelivered.comscilit.com Neodymium carboxylates are among the common precursors used in these catalytic systems. rsc.org While specific studies focusing solely on Lanthanum(3+) decanoate in diene polymerization are not prevalent in the provided results, the general use of lanthanide carboxylates suggests its potential in this area. The addition of conjugated dienes to ethylene (B1197577) polymerization reactions has been shown to slightly increase the catalytic activity of certain metallocene catalysts. nih.gov

Synthesis of Organic Compounds (e.g., Ureas)

Lanthanum(III) trifluoromethanesulfonate (B1224126) (lanthanum triflate) has proven to be an effective catalyst for the synthesis of nonsymmetric ureas from protected amines. thieme-connect.comorganic-chemistry.org This method allows for the reaction of various protected aromatic and aliphatic carbamates with different amines, resulting in high yields of the desired ureas. thieme-connect.comresearchgate.net Ureas are valuable compounds in the pharmaceutical, natural product, and organic material sectors. organic-chemistry.org The catalytic process facilitates the conversion of N-benzyloxycarbonyl-, N-allyloxycarbonyl-, and N-trichloroethoxycarbonyl-protected amines into these useful structures. thieme-connect.comorganic-chemistry.org

Role in Petroleum Refining and Fine Chemical Synthesis

Lanthanum-based catalysts are pivotal in the petroleum refining industry. samaterials.comdiscoveryalert.com.au They are integral to the fluid catalytic cracking (FCC) process, which breaks down large hydrocarbon molecules into more valuable, smaller molecules, thereby improving fuel production efficiency. stanfordmaterials.com The addition of lanthanum to catalysts can also help prevent the deposition of coke, which deactivates the catalyst, thus extending its operational life. mdpi.com Lanthanum and cerium are specifically mentioned as catalysts in petroleum refining. discoveryalert.com.au Studies have also explored the recovery of lanthanum from spent refinery catalysts. bohrium.com In fine chemical synthesis, lanthanide cations like La3+ are recognized as harmless and highly efficient Lewis acid catalysts in various reactions, including transesterification. researchgate.net

Environmental Remediation Catalysis

Lanthanum-based materials are increasingly being explored for their potential in environmental remediation through catalysis. Lanthanum-doped titanium dioxide (TiO2) has shown enhanced photocatalytic activity for the degradation of organic pollutants. bohrium.comnih.gov For instance, lanthanum-doped TiO2 nanotubes were effective in the photocatalytic degradation of gaseous ethylbenzene. nih.gov Similarly, iron lanthanum oxide nanoparticles have been utilized for the photocatalytic degradation of pollutants like methylene (B1212753) blue. aristonpubs.com Lanthanum-based materials are also used to remove phosphate (B84403) from water, thereby preventing eutrophication. stanfordmaterials.com Furthermore, lanthanum-modified bentonite (B74815) has been used for phosphorus remediation in lakes. nih.gov The development of lanthanum-based metal-organic frameworks (MOFs) also shows promise for environmental applications, such as the removal of dyes from water. research-nexus.net

This compound in Functional Material Development

While direct research on "this compound" for functional material development is limited in the provided search results, the broader family of lanthanum carboxylates and other lanthanum compounds points to its potential in this arena. Lanthanum-based materials are integral to various advanced applications. For example, lanthanum is a key component in nickel-metal hydride (NiMH) batteries and is used in the production of special optical glasses and high-performance magnetic materials. samaterials.comstanfordmaterials.comyoutube.com

Lanthanum carboxylate frameworks have been developed that exhibit exceptional stability under harsh conditions and show highly selective adsorption of gases and liquids, making them promising for applications in adsorption and catalysis. nih.gov Lanthanum-based nanoparticles are also being investigated for a wide range of applications, including bioimaging and wastewater treatment. researchgate.net The development of lanthanum-based metal-organic frameworks (MOFs) has led to materials with novel topologies and catalytic properties, such as the conversion of carbon dioxide to formate. nih.gov Given these diverse applications of lanthanum compounds, this compound could potentially serve as a precursor or a key component in the synthesis of such advanced functional materials.

Hybrid Nanomaterials with Controlled Morphology

The versatile coordination capabilities of the lanthanum ion (La³⁺) make it a valuable component in the synthesis of hybrid nanomaterials with tailored morphologies. mdpi.com Lanthanide ions, including lanthanum, can form stable complexes with a variety of ligands, particularly those containing oxygen and nitrogen donor atoms such as carboxylates and amines. mdpi.com This allows for the construction of complex nanostructures.

An example of this is the development of lanthanide-functionalized magnetic nanocellulose composites. In one study, a novel hybrid material, NNC@Fe₃O₄@La(OH)₃, was synthesized for the separation of molecules containing phosphorus and nitrogen. mdpi.com This material utilized cellulose (B213188) as a carrier, which was modified to incorporate magnetic nanoparticles and lanthanum hydroxide (B78521). mdpi.com The resulting composite exhibited a high specific surface area and superparamagnetism, with the lanthanum ions providing active sites for coordination. mdpi.com The synthesis involved the in-situ growth of magnetic nanoparticles and La(OH)₃ on the modified cellulose, demonstrating how lanthanum compounds can be integrated to create functional hybrid nanomaterials. mdpi.com

Table 1: Properties of a Lanthanum-based Hybrid Nanomaterial

Property Value Reference
Specific Surface Area 36.2 m²/g mdpi.com
Magnetic Saturation 37 emu/g mdpi.com

Metal-Organic Frameworks (MOFs) Incorporating Lanthanum Carboxylates

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Lanthanum-based MOFs have garnered significant interest for applications in gas storage, separation, catalysis, and sensing. nih.gov The use of carboxylate ligands is common in the design of lanthanide MOFs due to the high affinity of lanthanide ions for oxygen-containing ligands. chalcogen.ro

The stability of lanthanum-based MOFs is a critical factor for their practical applications. Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of these materials. For instance, a lanthanum-based MOF synthesized with 1,4-benzenedicarboxylic acid (LaBDC-MOF) was found to be thermally stable up to 785 °C. chalcogen.ro Another study on a different La-MOF, JMS-1, showed it to be stable up to 460 °C, after which the framework begins to decompose. nih.gov

A novel series of lanthanide MOFs, including a lanthanum-based one, synthesized through an in-situ method, demonstrated thermal stability up to approximately 300 °C. bohrium.com Furthermore, a lanthanum MOF constructed with pyrazine-2,5-dicarboxylate was noted for its high hydrothermal stability and robustness through dehydration and hydration cycles. nih.gov The stability of these frameworks under various conditions is crucial for their performance in demanding environments.

The porous nature of lanthanum-based MOFs allows for the selective adsorption of gases and liquids, making them promising materials for separation technologies. rsc.orgresearchgate.netewadirect.com The tunability of their pore size and surface properties enables the design of MOFs for specific separation tasks. researchgate.net

A lanthanum MOF with one-dimensional channels demonstrated highly selective adsorption of water molecules, suggesting its potential use for air drying and the separation of water from alcohol mixtures. nih.gov The microporous structure of this MOF permits only water molecules to enter its channels, effectively excluding larger alcohol molecules like methanol. nih.gov In another example, certain lanthanide MOFs were found to be non-porous for N₂ adsorption but could adsorb CO₂. bohrium.com

The ability to tailor the framework of MOFs allows for the development of "molecular sieves" with adjustable mesh sizes, which can be used for efficient gas separation. rsc.org The selective adsorption is based on the different affinities of various substances for the surface of the adsorbent under specific conditions. researchgate.net

Table 2: Gas Adsorption in Lanthanum-based MOFs

MOF System Adsorbed Gas Key Finding Reference
[La(pyzdc)₁.₅(H₂O)₂]⋅2 H₂O Water Highly selective water adsorption, suitable for drying applications. nih.gov
JMS-1 CO₂ Converted CO₂ to formate, demonstrating catalytic activity. nih.gov

Optical Materials Development, including Phosphors and Glasses

Lanthanum compounds are crucial in the development of advanced optical materials, such as phosphors and specialty glasses, due to the unique electronic configurations of lanthanide elements.

Doping phosphate glasses with lanthanum ions (La³⁺) has been shown to modify their physical, structural, and optical properties. researchgate.net An increase in the concentration of La³⁺ in a phosphate glass system can lead to an increase in density and a decrease in molar volume. researchgate.net These structural changes influence the optical characteristics of the glass. For instance, increasing the La³⁺ content can cause a redshift in the optical absorption edge and a reduction in the optical energy gap. researchgate.net Such modifications are important for developing glasses with specific optical properties for applications in optoelectronic devices. researchgate.net

In one study, the incorporation of lanthanum oxide (La₂O₃) into a phosphate glass system resulted in an increase in the nonlinear optical susceptibilities and the nonlinear coefficient of refraction. researchgate.net The photoluminescence spectra of these doped glasses indicate their suitability for applications such as reddish-orange lasers. researchgate.net

Sensing Applications and Biosensors

Lanthanum-based materials are being explored for their potential in various sensing and biosensing applications. nih.govmdpi.com The high oxophilicity and high coordination number of lanthanides make them suitable for creating water-stable MOFs that can be used as sensors. chalcogen.ro

Lanthanum oxide (La₂O₃) nanoparticles have been utilized to develop electrodes for gas sensing. nih.gov These sensors have demonstrated high selectivity towards carbon dioxide (CO₂) at room temperature. nih.gov The addition of lanthanum was found to be effective in enabling the selective sensing of CO₂ over other gases like H₂, O₂, NH₃, and LPG. nih.gov

In the realm of biosensors, lanthanum-modified materials have shown enhanced performance. For example, a chromium-modified lanthanum-based MOF (Cr@La-TMA) was developed as an electrochemical sensor for the detection of lead ions (Pb(II)). mdpi.com This sensor exhibited high sensitivity and selectivity for Pb(II) with a low limit of detection. mdpi.com In another study, lanthanum-substituted bismuth titanate microspheres were used to fabricate a third-generation H₂O₂ biosensor, which showed enhanced electron-transfer capacity and a wider linear response compared to its non-substituted counterpart. rsc.org Furthermore, lanthanide-functionalized materials have demonstrated a strong affinity for DNA, suggesting their potential use in constructing selective separation platforms for biomolecules. mdpi.com

Table 3: Performance of Lanthanum-based Sensors

Sensor Type Analyte Key Performance Metric Reference
La₂O₃ Nanoparticle Electrode CO₂ High selectivity at room temperature nih.gov
Cr@La-TMA MOF Pb(II) Limit of detection of 1 nM mdpi.com

Role in Rare Earth Extraction and Separation Technologies

The separation of rare earth elements (REEs) is a significant challenge due to their similar chemical and physical properties. mdpi.comllnl.gov Solvent extraction is a commercially used technology for producing high-purity individual rare earth products. mdpi.com Various extractants are employed in these processes, including cation exchangers, solvation extractants, and anion exchangers. mdpi.com

Lanthanum, being one of the light rare earth elements, is often separated from other REEs like praseodymium and neodymium. google.comnih.gov In some processes, after the removal of cerium and thorium, an extractant like P503 is used to separate lanthanum from praseodymium and neodymium in a nitric acid solution. google.com The separation is achieved through multi-stage counter-current extraction. google.comnih.gov For instance, the separation of lanthanum from praseodymium can be achieved in a solvent extraction cascade. nih.gov

The choice of extractant and the conditions of the extraction process, such as the pH of the aqueous phase and the concentration of the extractant, are crucial for achieving efficient separation. researchgate.net For example, the separation factor between two rare earth elements can be influenced by the pH of the solution. researchgate.net Research continues to explore more efficient and environmentally friendly separation technologies, including the use of novel extractants and processes. llnl.gov

Q & A

Q. How can ligand-exchange kinetics in this compound solutions be quantitatively measured?

  • Methodology : Employ stopped-flow spectrophotometry with competing ligands (e.g., EDTA) to monitor exchange rates. Use pseudo-first-order kinetics models and Arrhenius analysis to derive activation parameters. Validate with ¹H NMR line-shape analysis for slow-exchange regimes .

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Lanthanum(3+) decanoate

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